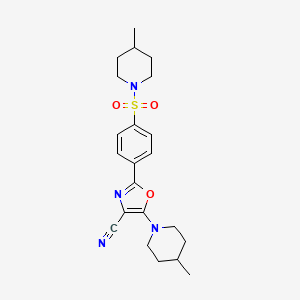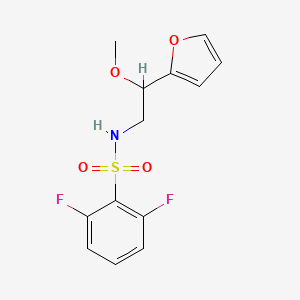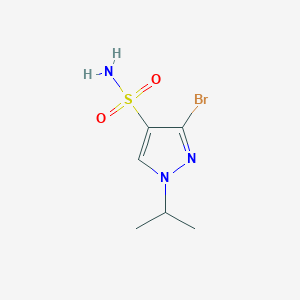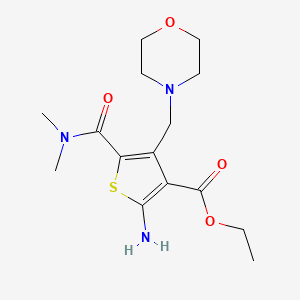
5-(4-Methylpiperidin-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Methylpiperidin-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methylpiperidin-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylpiperidin-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
One of the significant applications of this compound and its derivatives lies in the field of anticancer research. For instance, a study by Kachaeva et al. (2018) focused on synthesizing and characterizing new variants of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, including compounds structurally similar to the one . These compounds displayed promising growth inhibitory and cytostatic activities against various cancer cell lines, particularly leukemia, renal, and breast cancer subpanels. This suggests their potential as frameworks for developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Synthesis and Transformation Studies
Research into the synthesis and transformation of compounds related to 5-(4-Methylpiperidin-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is also extensive. Shablykin et al. (2007) explored treatments of similar compounds leading to the formation of substituted pyrazole residues, enhancing electrophilicity and allowing for further chemical reactions. Such studies are vital for understanding the chemistry and potential applications of these compounds in various fields (Shablykin, Brovarets, & Drach, 2007).
Antimicrobial and Tuberculostatic Activities
Compounds structurally akin to the one mentioned have shown potential in antimicrobial and tuberculostatic applications. For instance, Foks et al. (2004) synthesized derivatives with potential tuberculostatic activity, indicating the broad spectrum of biological activities these compounds can exhibit (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Electrochemical Studies
The compound and its relatives also find applications in electrochemical studies. Nganga et al. (2017) investigated rhenium tricarbonyl complexes coordinated by ligands containing oxazoline rings, a component structurally similar to the compound . Such research contributes to the understanding of electrochemical CO2 reduction and could lead to advances in environmental and energy research (Nganga, Samanamu, Tanski, Pacheco, Saucedo, Batista, Grice, Ertem, & Angeles‐Boza, 2017).
properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-16-7-11-25(12-8-16)22-20(15-23)24-21(29-22)18-3-5-19(6-4-18)30(27,28)26-13-9-17(2)10-14-26/h3-6,16-17H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKXFZKWOXOFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole](/img/structure/B2579608.png)



![2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2579612.png)



![8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2579619.png)
![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)


![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)
![N-(Oxan-4-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2579630.png)